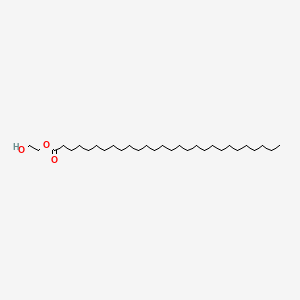

2-Hydroxyethyl octacosanoate

Description

Properties

CAS No. |

73138-45-1 |

|---|---|

Molecular Formula |

C30H60O3 |

Molecular Weight |

468.8 g/mol |

IUPAC Name |

2-hydroxyethyl octacosanoate |

InChI |

InChI=1S/C30H60O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-30(32)33-29-28-31/h31H,2-29H2,1H3 |

InChI Key |

MORHMXPGPOPWQT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCO |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCO |

Other CAS No. |

73138-45-1 |

physical_description |

OtherSolid; PelletsLargeCrystals, OtherSolid |

Pictograms |

Irritant |

Origin of Product |

United States |

Origin and Prevalence of Octacosanoate Containing Lipids in Biological Systems

Natural Occurrence of Octacosanoic Acid and its Derivatives

Octacosanoic acid and its esters are found throughout the biological world, from the protective coatings of plants to the cuticles of insects and within various medicinal plant extracts.

Very-long-chain fatty acids (VLCFAs) and their derivatives are fundamental components of the protective hydrophobic barriers in higher plants, including cuticular wax, suberin, and cutin. pnas.org These layers cover the aerial surfaces of plants, preventing water loss and protecting against environmental stresses. frontiersin.orgresearchgate.net Octacosanoic acid, as a C28 fatty acid, is a precursor to and a component of these critical plant structures. nih.govpnas.org It is a major constituent of D-003, a mixture of VLCFAs purified from sugarcane wax. medchemexpress.commedchemexpress.com Research has also identified octacosanoate (B1238098) esters in the leaves of various Amazonian plants. researchgate.net

Table 1: Presence of Octacosanoic Acid and its Derivatives in Plant Waxes and Coatings

| Plant Species | Part of Plant | Compound Identified |

|---|---|---|

| Sugarcane (Saccharum officinarum) | Wax | Octacosanoic acid medchemexpress.comthegoodscentscompany.com |

| Vicia faba (Faba Bean) | Flowers | C28 Acids (precursors) thegoodscentscompany.com |

In the animal kingdom, octacosanoic acid and its derivatives are primarily found as components of cuticular lipids, especially in insects. These lipids are crucial for preventing desiccation and are also involved in chemical communication. nih.govscienceopen.com While animal lipids are generally higher in saturated fatty acids compared to plant lipids, the presence of very-long-chain fatty acids is notable in specific contexts. creative-proteomics.com For instance, octacosanoic acid has been identified in the cuticular wax of the honey bee (Apis mellifera) and in the larvae and pupae of the pine sawfly (Diprion pini). researchgate.net It has also been found in the cuticle of the Chagas disease vector, Triatoma infestans, where it may play a role in aggregation. royalsocietypublishing.org

Table 2: Identification of Octacosanoic Acid in Animal Lipids

| Animal Species | Type of Lipid | Compound Identified |

|---|---|---|

| Apis mellifera (Honey Bee) | Cuticular Wax | n-Octacosanoic acid researchgate.net |

| Diprion pini (Pine Sawfly) | Cuticular Fraction | n-Octacosanoic acid researchgate.net |

| Triatoma infestans (Kissing Bug) | Cuticular Lipids | Octacosanoic acid royalsocietypublishing.org |

Octacosanoic acid has been isolated from a diverse range of medicinal plants, highlighting its widespread distribution and potential bioactivity. The process of isolating these compounds typically involves extraction from raw plant material using various solvents, followed by chromatographic techniques to purify the specific chemical constituents. researchgate.netmdpi.comresearchgate.net For example, n-octacosanoic acid was isolated from Viburnum foetens and was found to have antibiofilm properties against Streptococcus mutans. researchgate.net It has also been reported in numerous other traditional medicinal plants.

Table 3: Isolation of Octacosanoic Acid from Medicinal Plants

| Plant Species | Part of Plant | Reference |

|---|---|---|

| Viburnum foetens | Not specified | researchgate.net |

| Gentiana macrophylla | Not specified | nih.gov |

| Lysimachia patungensis | Not specified | nih.gov |

| Croton caudatus | Not specified | medchemexpress.commedchemexpress.com |

| Adenia lobata | Stem Bark | researchgate.net |

| Buddleja lindleyana | Not specified | thegoodscentscompany.com |

| Echinacea purpurea | Aerial Part | thegoodscentscompany.com |

| Costus species | Not specified | thegoodscentscompany.com |

| Nervilia fordii | Petroleum Ether Portion | thegoodscentscompany.com |

| Hippophae rhamnoides (Sea Buckthorn) | Fruits | thegoodscentscompany.com |

| Ostericum grosseserratum | Roots | thegoodscentscompany.com |

| Salvia trijuga | Not specified | thegoodscentscompany.com |

Biosynthetic Pathways Leading to Octacosanoate Ester Formation in Organisms

The biosynthesis of a wax ester like 2-hydroxyethyl octacosanoate is a multi-step process involving the synthesis of its constituent parts: the very-long-chain fatty acid and the alcohol, followed by their condensation.

VLCFA Synthesis: The octacosanoic acid precursor is synthesized by a fatty acid elongase (FAE) complex. pnas.org This complex sequentially adds two-carbon units to a growing acyl chain, starting from a shorter fatty acid like palmitic acid (C16). The key rate-limiting enzyme in this process is 3-ketoacyl-CoA synthase (KCS). pnas.orgpnas.orgresearchgate.net The product of this elongation is an acyl-CoA, in this case, octacosanoyl-CoA.

Ester Formation: The final step is the esterification of the fatty acyl-CoA with an alcohol. This reaction is catalyzed by enzymes known as alcohol acyltransferases (AATs) or wax ester synthases (WS). ebi.ac.ukresearchgate.net These enzymes facilitate the thermodynamically favorable condensation of an alcohol (in this case, ethylene (B1197577) glycol) with the activated fatty acid (octacosanoyl-CoA) to form the wax ester, this compound, releasing coenzyme A in the process. ebi.ac.ukbiorxiv.org

Ecological and Evolutionary Implications of Long-Chain Ester Distribution

The presence and distribution of long-chain esters like this compound are not random; they are the result of evolutionary pressures and serve critical ecological functions.

The evolution of a protective cuticular wax layer was a pivotal innovation for plants colonizing terrestrial environments. frontiersin.orgresearchgate.netnih.gov This hydrophobic layer, rich in VLCFAs and their ester derivatives, provides an essential barrier against desiccation, excessive ultraviolet (UV) radiation, and pathogens. frontiersin.orgwesternsydney.edu.au Comparative analyses show that as plants evolved from bryophytes to seed plants, the load of cuticular waxes and the proportion of very-long-chain (>C28) lipophilic compounds increased, enhancing their hydrophobicity and moisture retention capabilities. oup.com Beyond a physical barrier, VLCFAs and their derivatives are also implicated as signaling molecules in plant development and responses to both biotic and abiotic stress. pnas.orgfrontiersin.org

In insects, cuticular lipids, including long-chain fatty acids and their derivatives, are fundamental for survival. Their primary role is to form a waterproof barrier on the exoskeleton to prevent water loss, a critical adaptation for terrestrial life. nih.govscienceopen.com Furthermore, these compounds often function as semiochemicals. For example, specific cuticular hydrocarbons can act as contact sex pheromones or as cues for species and nest-mate recognition, directly influencing behavior and reproductive success. royalsocietypublishing.orgnih.gov The specific composition of these cuticular lipids can be sexually dimorphic and is crucial for mate recognition and attractiveness. nih.gov

Chemical and Biocatalytic Synthesis of 2 Hydroxyethyl Octacosanoate and Analogues

Synthetic Methodologies for Esterification of Octacosanoic Acid

The synthesis of 2-hydroxyethyl octacosanoate (B1238098) is primarily achieved through the esterification of octacosanoic acid with ethylene (B1197577) glycol. evitachem.com Octacosanoic acid, also known as montanic acid, is a long-chain saturated fatty acid that serves as the primary carboxylic acid precursor for this ester. evitachem.comchembk.com

Conventional Esterification Reactions

The most common conventional method for synthesizing 2-hydroxyethyl octacosanoate is through a direct esterification reaction. This process involves reacting octacosanoic acid with ethylene glycol. evitachem.com To facilitate the reaction and increase its rate, a catalyst is typically employed, with mineral acids such as sulfuric acid being a common choice. evitachem.com The reaction generally requires heating the mixture under reflux conditions to drive the formation of the ester and the subsequent removal of water, which is a byproduct of the reaction. evitachem.com

The general equation for this reaction is:

Montanic Acid (Octacosanoic Acid) + Ethylene Glycol ⇌ this compound + Water evitachem.com

This traditional approach, while effective, often necessitates high temperatures and the use of strong, corrosive acids, which can lead to byproducts and present environmental challenges.

Advanced Catalytic Approaches

To overcome the limitations of conventional methods, advanced catalytic strategies have been developed for esterification. These methods focus on improving efficiency, selectivity, and sustainability.

One advanced approach involves the use of non-acidic coupling reagents. For the esterification of octacosanoic acid, reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used. caltech.edu This method avoids the harsh conditions of acid catalysis and can proceed at room temperature, though yields may vary depending on the specific substrates. caltech.edu For instance, while this method yielded over 80% of methyl octacosanoate, its effectiveness can be lower for other types of esters. caltech.edu

Another frontier in catalysis is the development of novel metal-based catalysts. Researchers have engineered bimetallic oxide clusters, such as those containing rhodium and ruthenium, that demonstrate high efficiency in ester synthesis. labmanager.com These catalysts can utilize molecular oxygen as a green oxidant, with water being the only byproduct, which aligns with the principles of atom economy and green chemistry. labmanager.com Such advanced systems show promise for creating more environmentally friendly and efficient pathways for producing a wide range of esters, including long-chain fatty acid esters. labmanager.com

| Methodology | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

| Conventional Esterification | Sulfuric Acid (H₂SO₄) | Heating under reflux | Readily available, low cost | Harsh conditions, potential byproducts, corrosive |

| Advanced Coupling | EDCI / DMAP | Room Temperature | Mild conditions, avoids strong acids | Reagent cost, potential for lower yields with some substrates caltech.edu |

| Advanced Catalysis | Bimetallic Oxide Clusters (e.g., Rh/Ru) | Mild conditions, O₂ as oxidant | High efficiency, atom economy, green oxidant labmanager.com | Catalyst complexity and cost |

Enzymatic Synthesis and Biotransformation Routes

Biocatalysis, particularly the use of enzymes, has emerged as a powerful and sustainable alternative to conventional chemical synthesis for producing esters. researchgate.net These methods offer high selectivity and operate under mild conditions, making them attractive for industrial applications. researchgate.netscielo.br

Lipase-Mediated Esterification

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the most widely used enzymes for ester synthesis. scielo.br These enzymes naturally catalyze the hydrolysis of fats, but under conditions of low water activity, they can effectively reverse this reaction to synthesize esters from alcohols and carboxylic acids. scielo.br Lipases are valued for their ability to catalyze a broad range of bioconversion reactions, including esterification, transesterification, acidolysis, and alcoholysis. scielo.br

The synthesis of long-chain fatty acid esters, such as this compound, can be efficiently achieved using lipases. The high regioselectivity of lipases is a significant advantage, allowing for targeted esterification, which is particularly useful when working with polyfunctional molecules. hep.com.cnmdpi.com Immobilized lipases, such as Novozym 435, are often used to improve stability, reusability, and ease of separation from the reaction mixture. hep.com.cn

Research on the enzymatic synthesis of various long-chain esters has shown high yields. For example, the synthesis of wax esters from palm oil and oleyl alcohol using an immobilized lipase (B570770) achieved yields between 78-83% under optimized conditions (40°C-50°C, 5-7 hours). jst.go.jp Similarly, the acylation of a coumarin (B35378) glycoside with long-chain fatty acids using Novozym 435 resulted in yields of 54%-70%. hep.com.cn These findings demonstrate the viability of lipase-catalyzed reactions for producing complex esters.

| Parameter | Description | Example/Finding | Reference |

| Enzyme Class | Lipases (triacylglycerol acylhydrolases) | Catalyze esterification in low-water environments. | scielo.br |

| Reaction Types | Esterification, Transesterification, Acidolysis | Versatile for various ester synthesis strategies. | scielo.br |

| Common Lipase | Immobilized Candida antarctica lipase B (Novozym 435) | High efficiency and reusability in organic media. | hep.com.cn |

| Reaction Conditions | Mild temperatures (e.g., 40-50°C), organic solvents | Reduces energy consumption and unwanted side reactions. | hep.com.cnjst.go.jp |

| Achieved Yields | 54% - 83% for various long-chain esters | Demonstrates high efficiency of enzymatic routes. | hep.com.cnjst.go.jp |

Green Chemistry Principles in Ester Synthesis

Enzymatic ester synthesis aligns closely with the principles of green chemistry. researchgate.net The use of biocatalysts like lipases allows reactions to be performed under mild temperature and pressure conditions, significantly reducing the energy consumption compared to traditional industrial processes that require extreme conditions. scielo.br

Key green chemistry benefits of lipase-mediated synthesis include:

High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity, which minimizes the formation of unwanted byproducts and simplifies purification processes. researchgate.netmdpi.com

Reduced Waste: The efficiency and selectivity of enzymatic reactions lead to higher atom economy and less chemical waste. labmanager.com

Environmentally Benign Catalysts: Enzymes are biodegradable and non-toxic, offering a sustainable alternative to heavy metal or acid catalysts. researchgate.netrsc.org

Milder Reaction Conditions: Operating at or near ambient temperature and pressure reduces energy inputs and enhances process safety. researchgate.netscielo.br

Recent advancements focus on creating even more sustainable systems, such as using continuous flow reactors with immobilized enzymes, which can increase conversion rates and catalyst stability over extended periods. rsc.org

Directed Synthesis of Structurally Modified this compound Analogues for Research

The synthetic methodologies described for this compound can be adapted to produce a variety of structural analogues for research purposes. The directed synthesis of these analogues involves systematically modifying either the fatty acid chain or the alcohol moiety.

By substituting octacosanoic acid with other long-chain or very-long-chain fatty acids, a homologous series of esters can be created. For example, fatty acids such as behenic acid (C22), lignoceric acid (C24), or cerotic acid (C26) could be reacted with ethylene glycol to study how chain length affects the physicochemical properties of the resulting ester.

Conversely, the alcohol component can be varied. Ethylene glycol can be replaced with other diols, such as butanediol, to synthesize compounds like octacosanoic acid, ester with butanediol. ontosight.ai This modification alters the hydrophilic portion of the molecule, which can influence its amphiphilic nature and potential biological interactions. ontosight.ai

The synthesis of these analogues can be achieved through the same chemical and enzymatic esterification techniques. Lipase-catalyzed reactions are particularly well-suited for this purpose due to their broad substrate tolerance, allowing for the esterification of various fatty acids and alcohols. scielo.brjst.go.jp The creation of such a library of structurally related compounds is essential for structure-activity relationship (SAR) studies in fields like materials science and biochemistry. ontosight.ai

Metabolic Processing and Biological Dynamics of Very Long Chain Esters

Mechanisms of Enzymatic Hydrolysis and Degradation of 2-Hydroxyethyl Octacosanoate (B1238098)

The metabolic breakdown of 2-Hydroxyethyl octacosanoate, a wax ester, is initiated by enzymatic hydrolysis. This process is primarily mediated by esterases, such as carboxylesterases or lipases, which catalyze the cleavage of the ester bond. This reaction yields the two constituent components: octacosanoic acid (a very long-chain fatty acid, VLCFA) and ethylene (B1197577) glycol. While direct studies on this compound are limited, the mechanism can be inferred from the enzymatic hydrolysis of similar ester-containing compounds. For instance, the degradation of polyethylene (B3416737) terephthalate (B1205515) (PET) intermediates, such as bis(2-hydroxyethyl) terephthalate (BHET), is accomplished by carboxylesterases that break the ester linkages. nih.govresearchgate.net This enzymatic action is a crucial first step, releasing the fatty acid and alcohol moieties for further processing in separate metabolic pathways.

Following hydrolysis, the resulting octacosanoic acid is targeted for degradation. Very long-chain fatty acids are typically degraded through a process of α-oxidation or, more commonly, β-oxidation. pnas.org Due to its considerable chain length (>C20), octacosanoic acid is primarily catabolized within peroxisomes. pnas.org The fatty acid is first activated to its coenzyme A (CoA) derivative, octacosanoyl-CoA. This molecule then enters the peroxisomal β-oxidation spiral, where it is sequentially shortened by two-carbon units in each cycle, producing acetyl-CoA. This process is distinct from mitochondrial β-oxidation, which handles shorter-chain fatty acids.

The other product of hydrolysis, ethylene glycol, is metabolized through a different pathway. It is oxidized to glycolaldehyde, then to glycolic acid, glyoxylic acid, and finally to oxalic acid, with some intermediates potentially entering other central metabolic pathways.

Role in Fatty Acid Elongation Cycles and Lipid Remodeling Pathways

While this compound itself is not a direct participant in the fatty acid elongation cycle, its fatty acid component, octacosanoic acid (C28:0), is a terminal product of this very process. The synthesis of VLCFAs occurs in the endoplasmic reticulum (ER) through a series of four enzymatic reactions that cyclically add two-carbon units to a growing acyl-CoA chain. frontiersin.orgnih.gov The process begins with a long-chain acyl-CoA and involves condensation, reduction, dehydration, and a final reduction step to yield a saturated acyl-CoA that is two carbons longer. frontiersin.org

Table 1: Key Enzymes in the Fatty Acid Elongation Cycle

| Enzyme | Full Name | Function | Reference |

|---|---|---|---|

| KCS | β-ketoacyl-CoA synthase | Condenses malonyl-CoA with an acyl-CoA chain. This is the rate-limiting step that determines chain length specificity. | frontiersin.orgnih.gov |

| KCR | β-ketoacyl-CoA reductase | Reduces the β-ketoacyl-CoA to β-hydroxyacyl-CoA. | frontiersin.orgnih.gov |

| HCD | β-hydroxyacyl-CoA dehydratase | Dehydrates the β-hydroxyacyl-CoA to form a trans-2-enoyl-CoA. | frontiersin.orgnih.gov |

The octacosanoic acid released from the hydrolysis of this compound can be re-activated to octacosanoyl-CoA and participate in lipid remodeling pathways. researchgate.net Lipid remodeling involves the modification of existing lipid backbones with different fatty acids to alter the properties and function of cellular membranes and signaling molecules. mdpi.com This re-incorporated octacosanoic acid can be esterified into various lipid classes, including structural membrane lipids like phospholipids (B1166683) and sphingolipids, or storage lipids such as triacylglycerols. academie-sciences.frspringermedizin.denih.gov The presence of VLCFAs like octacosanoic acid in sphingolipids is particularly important, as these lipids are critical components of cellular membranes and are involved in cell signaling. nih.govnih.gov

Biochemical Interactions and Their Modulation within Cellular Environments

The biochemical influence of this compound is primarily exerted through its constituent very long-chain fatty acid, octacosanoic acid. VLCFAs are not merely structural components; they are potent modulators of the cellular environment through their incorporation into a variety of complex lipids. nih.govkoreascience.kr These VLCFA-containing lipids, especially sphingolipids and ceramides, are integral to the structure and function of cellular membranes. springermedizin.denih.gov

The incorporation of long, saturated acyl chains like octacosanoic acid can significantly alter the biophysical properties of membranes. It can increase membrane thickness and rigidity and promote the formation of specialized membrane microdomains known as lipid rafts. nih.gov These rafts are dynamic platforms enriched in cholesterol and sphingolipids that serve as signaling hotspots, concentrating or excluding membrane proteins to regulate signal transduction pathways. nih.gov

Furthermore, VLCFA-derived lipids act directly as signaling molecules or as precursors for them. springermedizin.denih.gov Ceramides, for instance, are well-known second messengers involved in regulating critical cellular processes such as proliferation, differentiation, and apoptosis. mdpi.com Therefore, the metabolic flux of octacosanoic acid into and out of these lipid pools can modulate these fundamental cellular responses. Alterations in the cellular balance of VLCFAs can lead to changes in membrane composition and fluidity, which in turn affects the function of embedded transporters and receptors, thereby remodeling cellular functions and responses to external stimuli. mdpi.comnih.gov

Table 2: Summary of Metabolic Processing and Location

| Process | Description | Key Molecules Involved | Primary Cellular Location | Reference |

|---|---|---|---|---|

| Hydrolysis | Cleavage of the ester bond in this compound. | Esterases (e.g., Carboxylesterases) | Cytosol/Organelle Lumen | nih.gov |

| Fatty Acid Elongation | Synthesis of very long-chain fatty acids (VLCFAs) like octacosanoic acid. | ELOVL enzymes, Acyl-CoAs, Malonyl-CoA | Endoplasmic Reticulum | frontiersin.orgnih.gov |

| VLCFA Degradation | Shortening of VLCFA chains via β-oxidation. | Acyl-CoA oxidases | Peroxisomes | pnas.org |

| Lipid Storage | Esterification of fatty acids into neutral lipids. | Triacylglycerols, Sterol Esters | Lipid Droplets | nih.gov |

| Membrane Integration | Incorporation of VLCFAs into functional lipids. | Phospholipids, Sphingolipids, Ceramides | Endoplasmic Reticulum, Golgi, Plasma Membrane | frontiersin.orgspringermedizin.denih.gov |

Advanced Analytical and Spectroscopic Characterization

Mass Spectrometry (MS) Techniques for Molecular Identification and Quantification

Mass spectrometry is a cornerstone for the analysis of 2-hydroxyethyl octacosanoate (B1238098), enabling both the determination of its molecular mass and the confirmation of its structure through fragmentation analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the high molecular weight and the presence of a polar hydroxyl group, direct analysis of 2-hydroxyethyl octacosanoate can be challenging. Therefore, a derivatization step is typically employed to increase its volatility and thermal stability. acs.org The most common method is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). acs.org

The analysis is performed using a high-temperature capillary column, often with a DB-5HT or similar stationary phase, which is designed for high-boiling point compounds like wax esters. csic.es The GC oven is programmed with a temperature gradient that can reach up to 380°C to ensure the elution of the compound. csic.es Compound identification is achieved by comparing the obtained mass spectrum with entries in commercial libraries such as NIST and Wiley, and by interpreting the fragmentation pattern of the derivatized molecule. acs.orgcsic.es

Table 1: Typical GC-MS Parameters for the Analysis of Long-Chain Esters

| Parameter | Description |

|---|---|

| Column | High-temperature capillary column (e.g., DB-5HT, 15-30 m x 0.25 mm i.d., 0.1 µm film thickness). csic.es |

| Carrier Gas | Helium at a constant flow rate (e.g., 1-2 mL/min). csic.es |

| Injection Mode | Splitless injection is common for trace analysis. csic.es |

| Temperature Program | Initial oven temperature around 100-120°C, ramped at 10-15°C/min to a final temperature of 350-380°C. csic.es |

| Derivatization | Silylation with BSTFA to convert the -OH group to a more volatile -OTMS group. acs.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Analyzer | Quadrupole or Ion Trap. csic.es |

High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental composition of this compound. The compound has a molecular formula of C₃₀H₆₀O₃, which corresponds to a calculated monoisotopic mass of 468.45424577 Da. nih.gov HRMS techniques like Fourier-transform ion cyclotron resonance (FT-ICR-MS) or Orbitrap-based MS can measure this mass with high accuracy (typically <5 ppm error), allowing for confident confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS), often coupled with a soft ionization source like electrospray ionization (ESI), provides detailed structural information. In ESI-MS/MS, the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting product ions are analyzed in the second stage, revealing characteristic fragmentation patterns that confirm the structure.

Expected Fragmentation Pathways for this compound in ESI-MS/MS:

Neutral loss of ethylene (B1197577) glycol: Cleavage of the ester bond can result in the loss of a neutral ethylene glycol molecule (C₂H₆O₂), leading to the detection of the octacosanoyl cation.

Cleavage of the ester group: Fragmentation can occur on either side of the ester linkage, yielding ions corresponding to the fatty acid portion and the hydroxyethyl (B10761427) portion.

Loss of water: The precursor ion may lose a water molecule from the hydroxyl group.

These fragmentation data, combined with the high-resolution mass measurement, provide unequivocal evidence for the identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the exact connectivity of all atoms in the this compound molecule can be determined.

The ¹H NMR spectrum provides information about the chemical environment of all protons in the molecule. The ¹³C NMR spectrum detects the different carbon atoms. For this compound, distinct signals are expected for the ethylene glycol moiety and the long octacosanoate chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Ester Linkage | -C(O )O- | - | ~174.0 |

| Ethylene Glycol | -O-C H₂-CH₂-OH | ~4.2 (t) | ~66.5 |

| -O-CH₂-C H₂-OH | ~3.8 (t) | ~61.0 | |

| -CH₂-OH | ~1.9 (t, broad) | - | |

| Octacosanoate Chain | -C H₂-C(O)O- (α-carbon) | ~2.3 (t) | ~34.5 |

| -C H₂-CH₂-C(O)O- (β-carbon) | ~1.6 (quint) | ~25.0 | |

| -(C H₂)₂₄- (bulk methylene) | ~1.25 (s, broad) | ~29.7 | |

| -C H₃ (terminal methyl) | ~0.88 (t) | ~14.1 |

Predicted shifts are based on standard values for similar functional groups. Solvent is assumed to be CDCl₃. (t = triplet, quint = quintet, s = singlet)

Two-dimensional NMR experiments are essential to confirm the assignments made from 1D spectra and to piece the molecular structure together.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). Key expected correlations would be between the two methylene (B1212753) groups of the ethylene glycol unit (-O-CH₂ -CH₂ -OH) and between the protons along the aliphatic chain (e.g., α-CH₂ to β-CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of the ¹³C signals based on the more resolved ¹H spectrum.

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, ester, and long alkyl chain components. jocpr.comnist.gov

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3500 - 3300 | Strong, Broad |

| Alkyl (C-H) | C-H stretch | 2960 - 2850 | Strong |

| Ester (C=O) | C=O stretch | ~1740 | Strong |

| Alkyl (C-H) | C-H bend | 1470 - 1370 | Medium |

| Ester (C-O) | C-O stretch | 1250 - 1100 | Strong |

The presence of a broad band in the 3500-3300 cm⁻¹ region confirms the hydroxyl group, while the very strong absorption around 1740 cm⁻¹ is definitive for the ester carbonyl group. Strong peaks in the 2960-2850 cm⁻¹ region are characteristic of the long aliphatic chain. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Octacosanoic acid |

| Ethylene glycol |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is a fundamental technique for separating, identifying, and purifying components within a mixture. For a high-molecular-weight ester like this compound, various chromatographic methods are employed to assess its purity after synthesis or isolation from natural sources and to separate it from structurally similar compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation and quantification of non-volatile compounds. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, standard methods for long-chain fatty acid esters can be adapted. Typically, because long-chain esters lack a strong UV chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. Alternatively, derivatization of the terminal hydroxyl group could be performed to introduce a UV-active moiety, enabling sensitive detection with a UV-Vis detector. aocs.org

The separation is generally performed using reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For very nonpolar molecules like this compound, a C18 or C30 column would be suitable, with a mobile phase consisting of a mixture of solvents like acetonitrile, methanol, isopropanol, or tetrahydrofuran, often run in a gradient elution mode to ensure adequate separation and resolution from other lipidic impurities. google.comtandfonline.com

Table 1: Representative HPLC Conditions for Long-Chain Ester Analysis

| Parameter | Condition | Rationale/Application |

| Stationary Phase | Reversed-Phase (C18, C30) | Effective for separating hydrophobic molecules based on chain length and polarity. |

| Mobile Phase | Acetonitrile/Isopropanol Gradient | A gradient of strong organic solvents is needed to elute highly retained long-chain esters. |

| Detector | Evaporative Light Scattering Detector (ELSD) | Universal detector suitable for compounds without a UV chromophore. |

| Derivatization | Phenacyl esters | Derivatizing the hydroxyl group allows for sensitive UV detection (e.g., at 254 nm). tandfonline.com |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and efficient method for the qualitative and quantitative analysis of lipid samples. It is particularly useful for screening multiple samples simultaneously and can be used to assess the purity of this compound. scispace.comresearchgate.net A specific HPTLC method has been developed and validated for the quantification of Lupeol octacosanoate, a structurally related long-chain ester, which demonstrates the applicability of this technique. rasayanjournal.co.in

In a typical HPTLC analysis for a long-chain ester, a sample is applied to a silica (B1680970) gel 60F-254 plate. The plate is then developed in a solvent system capable of separating lipids based on polarity. For nonpolar esters, a mobile phase consisting of a mixture of hexane (B92381) and ethyl acetate (B1210297) is common. After development, the plate is dried, and the spots can be visualized under UV light (if fluorescent or derivatized) or by spraying with a staining reagent (e.g., phosphomolybdic acid) followed by heating. Densitometric scanning is then used for quantification. rasayanjournal.co.in

Table 2: HPTLC Method Parameters for a Related Long-Chain Ester (Lupeol octacosanoate)

| Parameter | Specification | Reference |

| Stationary Phase | Silica gel 60F-254 HPTLC plates | rasayanjournal.co.in |

| Mobile Phase | Toluene : Ethyl acetate (9:1, v/v) | rasayanjournal.co.in |

| Detection | Densitometric scanning at 235 nm | rasayanjournal.co.in |

| Resulting Rf Value | 0.8 ± 0.04 | rasayanjournal.co.in |

This validated method shows good linearity and precision, indicating that a similar approach would be highly effective for the purity assessment of this compound. rasayanjournal.co.in

Column Chromatography and Solid-Phase Extraction

For the preparative isolation and purification of this compound, both traditional column chromatography and modern Solid-Phase Extraction (SPE) are invaluable. nih.govresearchgate.net

Column Chromatography is a classic technique used to purify compounds on a larger scale. For a nonpolar compound like this compound, normal-phase column chromatography is typically used. The stationary phase is usually silica gel, and the mobile phase (eluent) is a nonpolar solvent system, such as a gradient of hexane and ethyl acetate. Fractions are collected and analyzed (e.g., by TLC or HPTLC) to identify those containing the pure compound. This technique is often mentioned in the isolation of ester compounds from natural product extracts. google.comacs.org

Solid-Phase Extraction (SPE) is a more rapid and selective form of chromatography used for sample preparation, purification, and concentration prior to further analysis. sigmaaldrich.comlcms.cz SPE cartridges packed with different sorbents (e.g., silica for normal-phase, C18 for reversed-phase) can be used to either retain the target analyte while impurities are washed away (bind-elute mode) or retain the impurities while the analyte passes through (interference removal mode). sigmaaldrich.com For purifying this compound from a more polar matrix, a normal-phase silica cartridge could be used. The sample would be loaded, interfering polar compounds washed away with a nonpolar solvent like hexane, and the desired ester finally eluted with a slightly more polar solvent, such as a mixture of hexane and ethyl acetate. nih.govresearchgate.net

Advanced Microscopy for Probing Molecular Organization

The functional properties of long-chain esters are often dictated by their self-assembly into ordered crystalline structures. Advanced microscopy techniques are crucial for visualizing the morphology and organization of these crystal networks.

Studies on homologous series of wax esters reveal that their crystallization behavior is highly dependent on molecular structure, including total carbon number and molecular symmetry. nih.gov When dissolved in oil to form oleogels, these esters crystallize into distinct shapes that form a three-dimensional network responsible for the gel's texture and physical properties. nih.govfrontiersin.org

Polarized Light Microscopy (PLM) is used to observe the crystal morphology and its evolution during heating and cooling cycles. For similar long-chain esters, PLM has shown the formation of various crystal habits, including spherulites, needle-like crystals, and well-defined platelets, depending on the cooling rate and the specific chemical structure of the ester. frontiersin.orgmdpi.com

Scanning Electron Microscopy (SEM) provides higher-resolution images of the crystal microstructure. Research on wax esters has revealed that they often crystallize in the form of rhombic platelets, with a thickness that can correspond to a specific number of monomolecular layers. nih.gov The size and regularity of these platelets have been shown to correlate with the rheological properties of the material. For instance, oleogels formed from smaller, less well-defined crystals tend to exhibit higher rigidity. nih.gov It is expected that this compound, with its long alkyl chain and polar head group, would self-assemble into similar lamellar crystal structures. The presence of the terminal hydroxyl group may introduce hydrogen bonding interactions, potentially influencing the crystal packing and morphology compared to symmetric wax esters.

Mechanistic Insights and Structure Function Relationships

Elucidation of Enzyme Catalysis in Octacosanoate (B1238098) Metabolism

The process would involve the cleavage of the ester bond, yielding octacosanoic acid and ethylene (B1197577) glycol. The efficiency of this hydrolysis can be influenced by several factors, including the specific lipase (B570770) used, temperature, and the physicochemical properties of the substrate. For example, studies on other fatty acid esters have shown that the rate of enzymatic reactions can be significantly affected by the solvent and the molecular structure of the ester. researchgate.net

Biophysical Characterization of Intermolecular Interactions

The intermolecular interactions of 2-Hydroxyethyl octacosanoate are dictated by its molecular structure, which features a long, nonpolar hydrocarbon tail and a polar head with a hydroxyl and an ester group. evitachem.com These interactions are crucial in determining the compound's physical properties and its behavior in various systems.

Hydrogen Bonding: The presence of a hydroxyl group allows for the formation of hydrogen bonds. nih.gov This is a significant factor in its interaction with other polar molecules and surfaces. Studies on similar molecules, like poly(2-hydroxyethyl methacrylate), have shown that hydrogen bonding plays a critical role in their structural organization. nih.gov The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. nih.gov

Hydrophobic Interactions: The long octacosanoate chain (a 28-carbon chain) results in strong hydrophobic interactions. evitachem.com These nonpolar interactions are the driving force for the aggregation of such molecules in aqueous environments and their affinity for nonpolar surfaces. rug.nl The interplay between hydrophobic and hydrophilic interactions is fundamental to its role as an emulsifier, allowing it to stabilize oil-and-water mixtures. evitachem.com In related systems, such as fatty acid methyl esters, these interactions lead to the formation of liquid crystal-like structures. d-nb.infonih.gov

A summary of the computed properties of this compound that influence its intermolecular interactions is presented in the table below.

| Property | Value | Implication for Intermolecular Interactions |

| Molecular Weight | 468.8 g/mol nih.gov | Contributes to the strength of van der Waals forces. |

| Hydrogen Bond Donor Count | 1 nih.gov | Ability to form hydrogen bonds as a donor. |

| Hydrogen Bond Acceptor Count | 3 nih.gov | Ability to form hydrogen bonds as an acceptor. |

| Rotatable Bond Count | 29 nih.gov | High conformational flexibility. |

| XLogP3-AA | 13.3 nih.gov | Indicates very high hydrophobicity. |

Structure-Activity Relationships in Biological Contexts

Specific research on the structure-activity relationships (SAR) of this compound in biological contexts is limited. However, general principles from related long-chain fatty acid esters can provide insights. The biological activity of such compounds is often linked to their chain length and degree of unsaturation.

For instance, studies on β-sitosteryl fatty acid esters have shown that the length of the fatty acid chain influences their ability to condense phospholipid monolayers, with medium-chain esters being less efficient than short or long-chain esters. researchgate.net Similarly, the antiproliferative activity of quercetin-3-O-glucoside fatty acid esters against cancer cells was found to be dependent on the nature of the fatty acid, with the oleic acid ester showing the strongest effect. nih.gov

The introduction of a hydroxyl group, as in this compound, can also modulate biological activity. In some contexts, hydroxylation can enhance the interaction with biological targets. researchgate.net However, without specific studies on this compound, any discussion on its biological SAR remains speculative and based on analogies with other compounds.

Computational Chemistry and Molecular Dynamics Simulations

There are no specific molecular dynamics (MD) simulations or computational chemistry studies focused on this compound found in the reviewed literature. However, these techniques are powerful tools for investigating the properties of similar molecules. mdpi.com

MD simulations have been successfully used to study the thermophysical properties, conformation, and packing of other fatty acid esters. nih.govrsc.orgresearchgate.net For example, simulations have revealed how intermolecular and intramolecular interactions in omega-3 fatty acid esters give rise to their characteristic infrared spectra. nih.gov Such simulations could, in principle, be applied to this compound to predict its behavior in different environments, such as its interaction with cell membranes or its aggregation properties in solution.

Quantum-chemical QSAR analyses have been used to correlate the molecular structure of polyphenol fatty acid esters with their inhibitory activity against certain enzymes. tandfonline.com These computational approaches could be employed to predict the potential biological activities of this compound and to understand the structural features that are important for such activities. The table below summarizes the potential applications of computational methods for studying this compound, based on studies of related compounds.

| Computational Method | Potential Application for this compound | Reference to Similar Studies |

| Molecular Dynamics (MD) Simulations | Characterization of conformation, packing, and dynamics in liquid phase; prediction of thermophysical properties. | nih.govrsc.orgresearchgate.net |

| Quantum/Classical (QM/MM) Approaches | Calculation of IR absorption spectra to understand intermolecular and intramolecular interactions. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activities based on molecular descriptors. | mdpi.comtandfonline.com |

Theoretical Frameworks and Future Research Perspectives

Conceptual Models for Long-Chain Lipid Dynamics in Biological Systems

The behavior of 2-Hydroxyethyl octacosanoate (B1238098) within a biological membrane can be conceptualized through several models that describe the dynamics of long-chain lipids. The fluid mosaic model provides a foundational understanding of the lipid bilayer as a two-dimensional fluid where lipids and proteins can move laterally. frontiersin.org However, for a molecule with a very long C28 acyl chain like 2-Hydroxyethyl octacosanoate, more specialized models are necessary to predict its behavior and function.

One of the most relevant conceptual frameworks is the lipid raft model . Lipid rafts are proposed to be dynamic, nanoscale assemblies of specific lipids and proteins within the cell membrane. uc.ptfrontiersin.org These microdomains are enriched in sphingolipids and cholesterol and are thought to serve as platforms for signal transduction and protein trafficking. uc.pt The long saturated acyl chain of this compound would favor its partitioning into such ordered domains, potentially influencing raft stability and function.

Furthermore, the interaction between very long-chain lipids and transmembrane proteins is a critical aspect of membrane dynamics. frontiersin.org The presence of proteins can influence the lateral mobility of surrounding lipids, creating distinct lipid environments. frontiersin.org Molecular dynamics simulations have become a powerful tool to model these interactions and predict how a molecule like this compound might be organized around membrane proteins. nih.gov These computational models can provide insights into the conformational order of its long hydrocarbon chain and its influence on membrane thickness and curvature. lipotype.com

Future research could utilize these conceptual models to generate hypotheses about the role of this compound in specific cellular processes. For instance, its potential localization in lipid rafts could be investigated in the context of cell signaling pathways known to be regulated by these domains.

Integration of Omics Data for Systems-Level Understanding of Lipid Metabolism

A comprehensive understanding of the biological significance of this compound requires a systems-level approach that integrates various "omics" data. Lipidomics, the large-scale study of lipids in biological systems, is the cornerstone of this approach. nih.gov By employing advanced analytical techniques, lipidomics can provide a quantitative profile of a wide array of lipid species, including very long-chain esters, in cells, tissues, or biofluids. baker.edu.au

The integration of lipidomics data with genomics, transcriptomics, and proteomics can elucidate the metabolic pathways and regulatory networks involving this compound. For example, by correlating the abundance of this compound with gene expression profiles (transcriptomics), researchers can identify the enzymes responsible for its synthesis and degradation. nih.gov Similarly, combining lipidomics with proteomics can reveal protein-lipid interactions and the role of this compound in modulating protein function. nih.gov

This multi-omics approach is crucial for understanding the metabolism of very long-chain fatty acids (VLCFAs), which are precursors for molecules like this compound. nih.govresearchgate.net Mutations in genes encoding enzymes involved in VLCFA metabolism can lead to various diseases. researchgate.netcreative-proteomics.com A systems-level analysis could therefore uncover potential links between altered levels of this compound and pathological states.

Future research in this area will likely involve the use of sophisticated bioinformatics and statistical modeling to analyze large multi-omics datasets. baker.edu.aufrontiersin.org This will enable the identification of novel biomarkers and therapeutic targets related to the metabolism of very long-chain esters. nih.gov

Development of Novel Research Methodologies for Very Long-Chain Esters

The study of specific very long-chain esters like this compound is highly dependent on the development of sensitive and specific analytical methodologies. The unique properties of these molecules, such as their low abundance and hydrophobicity, present analytical challenges.

Advanced Mass Spectrometry (MS) techniques are at the forefront of lipid analysis. nih.gov Electrospray ionization (ESI)-MS, for instance, has been successfully used for the rapid and sensitive analysis of very long-chain fatty acids. nih.govresearchgate.net This technique can be adapted for the specific detection and quantification of this compound in complex biological samples. High-resolution mass spectrometry, such as that performed on Orbitrap instruments, allows for the precise determination of the elemental composition of lipids, aiding in their structural elucidation. creative-proteomics.com

Chromatographic techniques are essential for separating this compound from other lipid species prior to MS analysis. taylorfrancis.com High-performance liquid chromatography (HPLC) is a powerful tool for this purpose. nih.gov The development of novel stationary phases and solvent systems can improve the resolution and separation of very long-chain esters. acs.org Gas chromatography (GC) coupled with MS (GC-MS) is another valuable technique, particularly after derivatization of the lipid to increase its volatility. researchgate.net

Future methodological developments will likely focus on improving the sensitivity and throughput of these analytical platforms. Innovations in sample preparation techniques to enrich for very long-chain esters will also be crucial. Furthermore, the development of new computational tools for the automated identification and quantification of these lipids from large datasets will accelerate research in this area. frontiersin.org These advancements will be instrumental in uncovering the biological roles of specific very long-chain esters like this compound.

Q & A

Q. How do researchers address ecological impact discrepancies in biodegradation studies of long-chain esters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.